21-Amino-17-hydroxypregn-4-ene-3,11,20-trione hydrochloride
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Overview
Description
It is a potent inhibitor of the enzyme aromatase, which is responsible for the conversion of androgens to estrogens.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 21-Amino-17-hydroxypregn-4-ene-3,11,20-trione hydrochloride involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Amination: Introduction of an amino group at the 21st position.
Oxidation and Reduction: These steps are used to achieve the desired oxidation state at various positions on the molecule.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
21-Amino-17-hydroxypregn-4-ene-3,11,20-trione hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction can yield alcohols.
Scientific Research Applications
21-Amino-17-hydroxypregn-4-ene-3,11,20-trione hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on enzyme activity and hormone regulation.
Medicine: Investigated for its potential as an anti-cancer agent, particularly in hormone-dependent cancers such as breast cancer.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other steroid compounds .
Mechanism of Action
The primary mechanism of action of 21-Amino-17-hydroxypregn-4-ene-3,11,20-trione hydrochloride involves the inhibition of the enzyme aromatase. By inhibiting aromatase, the compound prevents the conversion of androgens to estrogens, thereby reducing estrogen levels in the body. This mechanism is particularly useful in the treatment of estrogen-dependent cancers .
Comparison with Similar Compounds
Similar Compounds
17,21-Dihydroxypregn-4-ene-3,11,20-trione: A corticosteroid hormone with similar structural features.
17α-Hydroxyprogesterone: Another steroid hormone with hydroxyl groups at specific positions.
Uniqueness
What sets 21-Amino-17-hydroxypregn-4-ene-3,11,20-trione hydrochloride apart from similar compounds is its potent aromatase inhibitory activity. This unique property makes it particularly valuable in the treatment of hormone-dependent cancers, where reducing estrogen levels is crucial for therapeutic efficacy.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 21-Amino-17-hydroxypregn-4-ene-3,11,20-trione hydrochloride involves the conversion of pregnenolone to the target compound through a series of chemical reactions.", "Starting Materials": [ "Pregnenolone", "Sodium periodate", "Sodium metaperiodate", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Acetone", "Methanol", "Chloroform", "Acetic anhydride", "Ammonium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Pregnenolone is oxidized with sodium periodate to form 17-hydroxypregnenolone.", "17-hydroxypregnenolone is further oxidized with sodium metaperiodate to form 17,20-dioxopregnenolone.", "17,20-dioxopregnenolone is reduced with sodium borohydride to form 17-hydroxy-20-ketopregn-4-en-3-one.", "17-hydroxy-20-ketopregn-4-en-3-one is treated with sodium hydroxide to form 21-Amino-17-hydroxypregn-4-ene-3,11,20-trione.", "21-Amino-17-hydroxypregn-4-ene-3,11,20-trione is then converted to its hydrochloride salt by treatment with hydrochloric acid in ethanol.", "The resulting solid is filtered, washed with acetone, and dried to obtain the final product." ] } | |
CAS No. |
110428-56-3 |
Molecular Formula |
C21H30ClNO4 |
Molecular Weight |
395.9 g/mol |
IUPAC Name |
17-(2-aminoacetyl)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione;hydrochloride |
InChI |
InChI=1S/C21H29NO4.ClH/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;/h9,14-15,18,26H,3-8,10-11,22H2,1-2H3;1H |
InChI Key |
QXNKZQSPNGXLGY-UHFFFAOYSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)CN)O)C.Cl |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)CN)O)C.Cl |
Synonyms |
21-Amino-17-hydroxypregn-4-ene-3,11,20-trione hydrochloride |
Origin of Product |
United States |
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